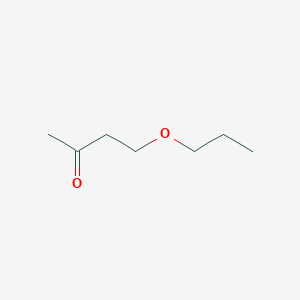
4-Propoxy-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-2-butanone is a ketone that is 4-hydroxy-2-butanone in which the hydroxy hydrogen has been replaced by a propyl group. It is a ketone and an ether.
Applications De Recherche Scientifique
Synthesis and Production
4-Propoxy-2-butanone can be synthesized through several methods, including the reaction of 2-butanone with propanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, followed by purification through distillation. In industrial settings, production methods are scaled up using continuous distillation and purification techniques to ensure high purity and yield.
Organic Synthesis
This compound is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals.
Biochemical Assays
This compound serves as a reagent in biochemical assays, particularly in studies involving enzyme kinetics. Its ability to undergo oxidation and reduction reactions enhances its utility in research settings focused on metabolic pathways.
Drug Development
In the pharmaceutical industry, this compound is explored for its potential use as a solvent in drug formulations. Its derivatives may function as inhibitors or modulators of specific enzymes, paving the way for new therapeutic agents.
Industrial Applications
The compound finds applications in the production of flavors, fragrances, and fine chemicals. Its properties make it suitable for use in various industrial formulations.
Case Study 1: Detection of Cancer Biomarkers
A notable study utilized volatile organic compounds (VOCs), including related compounds like 2-butanone, for detecting breast cancer. The combination of 2-butanone and other VOCs demonstrated high sensitivity and specificity for cancer detection. This suggests that similar compounds could serve as biomarkers in clinical diagnostics.
Case Study 2: Enzyme Kinetics Studies
Research involving enzyme kinetics has shown that derivatives of this compound can interact with specific enzymes, influencing their activity. This interaction is crucial for understanding metabolic pathways and developing new drugs targeting these enzymes.
Safety and Toxicity Profile
This compound is regarded as having relatively low toxicity. However, safety measures should be observed during handling to prevent degradation or unwanted reactions.
Summary of Toxicity Data
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild |
| Sensitization | Not sensitizing |
Propriétés
Numéro CAS |
89975-71-3 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4-propoxybutan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-5-9-6-4-7(2)8/h3-6H2,1-2H3 |
Clé InChI |
CTGMQDUXYKIIBU-UHFFFAOYSA-N |
SMILES |
CCCOCCC(=O)C |
SMILES canonique |
CCCOCCC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















